benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Overview
Description
Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a useful research compound. Its molecular formula is C20H17FN2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate is 368.11723519 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Anticonvulsant and Neurotoxicity Effects
A series of new pyrimidine-5-carbonitrile derivatives, including compounds with a core structure related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, were synthesized and evaluated for their anticonvulsant and neurotoxicity effects. The study found that certain compounds demonstrated significant anticonvulsant activity at relatively low doses, highlighting the potential of these derivatives in preventing seizure spread (Shaquiquzzaman et al., 2012).
Anticancer Activity and Molecular Docking Studies
Research aimed at synthesizing new series of 3(2H)-one pyridazinone derivatives, including structures related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, revealed potential anti-oxidant activities. The synthesized compounds were subjected to in-vitro antioxidant activity assessments and molecular docking studies, indicating potent antioxidant properties at a concentration of 50µg/ml, suggesting their utility in anticancer research (Mehvish & Kumar, 2022).
Analgesic and Anti-inflammatory Agents
A study on the synthesis of new Mannich Bases of Arylpyridazinones, structurally related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, explored their analgesic and anti-inflammatory activities. The research identified specific derivatives that showed promising analgesic and anti-inflammatory properties, comparable to or exceeding standard compounds like acetylsalicylic acid and indometacin, without exhibiting gastric ulcerogenic effects (Gökçe et al., 2005).
Oxidation of Alcohols by Pyridinium Fluorochromate
Investigations into the oxidation of alcohols by Pyridinium Fluorochromate revealed the conversion of benzyl alcohol to benzaldehyde, with benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate potentially serving as a substrate in related transformations. This study elucidates the reaction mechanism and provides insights into the oxidation process, valuable for synthetic chemistry applications (Bhattacharjee et al., 1984).
Properties
IUPAC Name |
benzyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-26-15-7-8-16(17(21)11-15)18-9-10-19(24)23(22-18)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQIMQAHUNIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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